N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6O2S and its molecular weight is 444.87. The purity is usually 95%.
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Scientific Research Applications
Radioligand Imaging and PET
Compounds within the pyrazolo[1,5-a]pyrimidineacetamides series, designed with fluorine atoms allowing for fluorine-18 labeling, have been used for in vivo imaging using positron emission tomography (PET). Such compounds, notably DPA-714, serve as selective radioligands for imaging the translocator protein (18 kDa), highlighting their importance in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Anticancer and Antimicrobial Applications
Modification of certain acetamide compounds, by replacing the acetamide group with alkylurea, has led to the synthesis of derivatives with potent antiproliferative activities against cancer cell lines and reduced toxicity. These findings suggest their potential as effective anticancer agents (Wang et al., 2015). Additionally, enaminones used as building blocks for substituted pyrazoles have shown antitumor and antimicrobial activities, offering insights into the development of new therapeutic agents (Riyadh, 2011).
Insecticidal Activity
Novel heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest control (Fadda et al., 2017).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2S/c1-29-15-7-2-11(20)8-14(15)24-16(28)9-30-19-17-18(22-10-23-19)27(26-25-17)13-5-3-12(21)4-6-13/h2-8,10H,9H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAELAUDMHIMNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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